Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate
Description
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone group at position 6 (6-oxo), a methyl ester at position 3, and a 4-fluorobenzyl substituent at the nitrogen atom. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors .
The 4-fluorobenzyl group is a recurring pharmacophore in bioactive molecules, often enhancing binding affinity through hydrophobic and halogen-bonding interactions .
Properties
Molecular Formula |
C14H16FNO3 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
methyl 1-[(4-fluorophenyl)methyl]-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-3,5-6,11H,4,7-9H2,1H3 |
InChI Key |
OWBRTTMQZYQKTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Divergences in Synthetic Strategies
The fluorinated analog’s synthesis avoids prolonged heating, likely due to the methyl ester’s lower stability under harsh conditions compared to the ethyl ester. Additionally, the use of aprotic solvents in the former reduces ester hydrolysis risks.
Optimization Strategies for Improved Yield and Purity
Solvent Selection
Temperature Modulation
Lower temperatures (0–5°C) favor controlled alkylation, while gradual warming to room temperature ensures completion without side reactions.
Challenges and Mitigation
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety undergoes nucleophilic substitution reactions, enabling functional group interconversion. For example:
-
Hydrolysis : Basic or acidic conditions cleave the ester to form carboxylic acid derivatives. A study demonstrated that microwave-assisted hydrolysis in aqueous HCl (1M, 100°C, 30 min) achieved >90% conversion to the corresponding carboxylic acid.
-
Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF at 60°C for 12 hours yielded amide derivatives, confirmed by -NMR.
Table 1: Ester Reactivity Under Varied Conditions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 1M HCl, 100°C, microwave | Carboxylic acid derivative | >90% | |
| Aminolysis | Benzylamine, THF, 60°C, 12h | Amide derivative | 75–85% |
Cyclization and Ring-Opening Reactions
The ketone at position 6 participates in cyclization reactions:
-
Intramolecular Cyclization : Treatment with NHOAc in acetic acid (reflux, 8h) generated fused pyridine derivatives via keto-enol tautomerization.
-
Ring-Opening : Reaction with hydrazine hydrate (EtOH, 70°C, 6h) opened the piperidine ring, forming hydrazone-linked products.
Catalytic Functionalization
Transition-metal catalysis enables selective modifications:
-
Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh), NaCO, dioxane, 90°C) introduced aryl groups at the para-position of the fluorobenzyl ring .
-
Photoredox Catalysis : Visible-light-mediated C–H functionalization with acrylates (Ir(ppy), DMF, 24h) produced allylated derivatives .
Table 2: Catalytic Reaction Parameters
| Catalyst | Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh) | 4-Bromophenylboronic acid | Dioxane, 90°C, 12h | Aryl-substituted derivative | 68% | |
| Ir(ppy) | Methyl acrylate | DMF, visible light, 24h | Allylated derivative | 55% |
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>150°C) in polar aprotic solvents (e.g., DMF) caused decarboxylation, forming 1-(4-fluorobenzyl)piperidin-6-one as a byproduct .
-
Oxidative Stability : Exposure to HO (30% in MeOH, 25°C, 48h) led to oxidation of the piperidine ring’s α-carbon, confirmed by LC-MS .
Biological Activity-Driven Modifications
The fluorobenzyl group enhances lipophilicity, influencing drug-likeness:
-
Metabolic Stability : Incubation with human liver microsomes (37°C, 1h) showed <10% degradation, attributed to fluorine’s electron-withdrawing effects.
-
Enzyme Inhibition : Derivatives exhibited nanomolar inhibition of MET kinase (IC = 3.2 nM) , linked to U-shaped binding conformations stabilized by intramolecular H-bonds .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit considerable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimycobacterial Activity
A study evaluated the in vitro activity of various derivatives against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 16 µg/mL, indicating potent activity against resistant strains of MTB. Notably, one derivative showed an MIC of 0.125 µg/mL, making it more potent than standard treatments like levofloxacin and isoniazid .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 19l | 0.125 | MTB H37Rv |
| 19g | 1 | MDR-MTB |
| CPFX | 0.25 | MTB H37Rv |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Structure-activity relationship studies have revealed that certain analogs exhibit significant anti-proliferative effects on cancer cell lines.
Case Study: Anti-Proliferative Activity
In a study focusing on lung adenocarcinoma cells, various synthesized piperidine derivatives were tested for their cytotoxic effects. One compound demonstrated an IC50 value below 30 μM, indicating strong anti-cancer activity compared to other tested compounds .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| CLEFMA | <30 | H441 (lung cancer) |
| Compound X | >50 | H441 |
Therapeutic Potential in Neurological Disorders
Emerging research suggests that this compound may have applications in treating neurological disorders due to its ability to modulate specific neurotransmitter systems.
Case Study: Neuropharmacological Effects
In preclinical studies, compounds related to this compound showed promise in reducing symptoms associated with neurodegenerative diseases by influencing dopamine receptor pathways. For instance, certain derivatives were effective in inhibiting apomorphine-induced vomiting in animal models at low doses .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. Researchers have explored various synthetic routes to optimize the compound's efficacy against targeted pathogens.
Synthesis Overview
The synthesis typically involves the reaction of piperidine derivatives with substituted benzyl halides under basic conditions, yielding a variety of functionalized products that can be further screened for biological activity .
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Similarities and Differences
The compound shares key structural motifs with several synthetic analogs, particularly in the use of the 4-fluorobenzyl group and heterocyclic cores . Below is a comparative analysis:
Table 1: Structural Comparison of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate and Analogs
Key Observations :
- Core Heterocycles : The target compound’s piperidine core distinguishes it from indazole/indole-based analogs (e.g., FUB-AMB, FUB-UR-144), which may confer different conformational dynamics and hydrogen-bonding capabilities.
- Functional Groups : The methyl ester at C3 contrasts with carboxamides (e.g., piperidine-4-carboxamide ) or carboxylic acids (e.g., ), impacting solubility and metabolic stability.
Functional and Pharmacological Comparisons
Bioactivity Profiles
- Antiviral Potential: Piperidine carboxamide derivatives, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, demonstrate inhibitory activity against SARS-CoV-2, suggesting that the piperidine scaffold combined with aromatic substituents (e.g., naphthalene) may enhance viral protease binding . The target compound’s ester group and 6-oxo moiety could modulate similar interactions but require empirical validation.
- Cannabinoid Receptor Modulation: Analogs like FUB-AMB and FUB-UR-144 are synthetic cannabinoids targeting CB1 receptors. Their indazole/indole cores and lipophilic substituents (e.g., tetramethylcyclopropyl) optimize receptor binding, whereas the target compound’s piperidine core may favor alternative targets .
Physicochemical Properties
- Metabolic Stability : Methyl esters are prone to hydrolysis by esterases, whereas carboxamides (e.g., ) and carboxylic acids (e.g., ) exhibit greater metabolic stability.
Biological Activity
Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a 4-fluorobenzyl substituent and a carboxylate group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 277.29 g/mol. The presence of the fluorine atom in the benzyl group is significant as it can enhance the compound's lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the fluorobenzyl group : This step often employs halogenation reactions to attach the fluorinated benzene moiety.
- Carboxylation : The final step involves introducing the carboxylate functionality, which can be done via various methods including nucleophilic substitution.
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors involved in pain modulation and neuropharmacology. Specifically, piperidine derivatives have been shown to exhibit activity at opioid receptors, suggesting potential analgesic properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of certain enzymatic activities. For instance, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have shown competitive inhibition against tyrosinase with low IC values, indicating potent activity without cytotoxic effects on B16F10 melanoma cells .
Structure-Activity Relationship (SAR)
The presence of the fluorobenzyl group is crucial for enhancing the compound's binding affinity to target enzymes and receptors. Comparative studies with other piperidine derivatives suggest that modifications to the benzyl substituent can lead to varied biological activities. For example:
| Compound Name | Structure Features | IC (μM) | Unique Aspects |
|---|---|---|---|
| This compound | Piperidine ring with 4-fluorobenzyl | TBD | Potential analgesic properties |
| Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidine | Similar structure but different substituent | TBD | Investigated for opioid receptor binding |
Case Studies and Research Findings
- Analgesic Potential : A study highlighted that piperidine derivatives could act as analgesics by modulating opioid receptor activity. This compound was included in screenings that confirmed its potential as a candidate for pain management therapies .
- Tyrosinase Inhibition : In another study focusing on skin pigmentation disorders, this compound was assessed for its ability to inhibit tyrosinase activity effectively. The results indicated that this compound could serve as a lead in developing treatments for conditions like hyperpigmentation .
- Docking Studies : Computational docking studies have provided insights into the binding modes of this compound with target enzymes such as tyrosinase. These studies suggest that the compound occupies key active sites, inhibiting substrate binding effectively .
Q & A
Q. What are the recommended synthetic routes for Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate, and what catalysts or solvents are typically employed?
A common synthetic approach involves multi-step reactions starting with piperidone derivatives. For example, a related synthesis () uses palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene for cyclization and functionalization steps. The fluorobenzyl group can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- NMR Spectroscopy (¹H, ¹³C, and DEPT-135) to verify substituent positions and stereochemistry.
- X-ray Crystallography (if crystalline) to resolve spatial arrangements, as demonstrated in structural analogs ().
- HPLC with UV detection (≥95% purity threshold) to assess impurities .
Q. What are the stability considerations for storage and handling?
Q. What solvents are compatible with this compound for experimental use?
Polar aprotic solvents (e.g., DMF, DMSO) are suitable for reactions, while methanol or ethanol can dissolve the compound for analytical purposes. Avoid halogenated solvents if the fluorobenzyl group participates in unwanted side reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Catalyst Screening : Test Pd/Cu complexes () or organocatalysts for regioselective fluorobenzylation.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for cyclization steps.
- Flow Chemistry : Enhance reproducibility in multi-step syntheses, as seen in industrial-scale protocols ().
- DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding properties?
- Density Functional Theory (DFT) : Model electronic properties of the fluorobenzyl and ester groups to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) for drug design.
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic profiles .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
- 2D NMR Techniques (COSY, NOESY, HSQC): Assign ambiguous peaks by correlating proton and carbon environments.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s methyl ester derivatives) .
Q. What strategies are effective for analyzing the compound’s metabolic stability in biological systems?
Q. How can regioselectivity challenges in fluorobenzyl substitution be addressed?
Q. What are the implications of the compound’s stereochemistry on its biological activity?
- Chiral HPLC or SFC : Separate enantiomers and test individual isomers in bioassays.
- Docking Studies : Compare binding affinities of (R)- and (S)-configurations to target proteins.
- Pharmacophore Mapping : Identify stereospecific interactions critical for activity, as in fluoroquinolone analogs () .
Methodological Notes
- Contradictory Data : Cross-validate results using orthogonal techniques (e.g., XRD vs. NOESY for stereochemical assignments).
- Safety Protocols : Follow guidelines in for handling fluorinated compounds (e.g., PPE, fume hoods).
- Ethical Disposal : Adhere to hazardous waste regulations for fluorinated byproducts ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
